molecular formula C2H4FNO<br>FCH2CONH2<br>C2H4FNO B1672904 Fluoroacetamide CAS No. 640-19-7

Fluoroacetamide

Cat. No.: B1672904
CAS No.: 640-19-7
M. Wt: 77.06 g/mol
InChI Key: FVTWJXMFYOXOKK-UHFFFAOYSA-N
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Description

Fluoroacetamide is an organic compound with the chemical formula FCH₂CONH₂. It is derived from acetamide, where one hydrogen atom on the methyl group is replaced by a fluorine atom. This compound is highly toxic and has been used as a rodenticide. It acts as a metabolic poison by disrupting the citric acid cycle, leading to severe toxicity in organisms .

Mechanism of Action

Target of Action

Fluoroacetamide primarily targets the citric acid cycle , also known as the Krebs cycle or the tricarboxylic acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide.

Mode of Action

This compound is a metabolic poison that disrupts the citric acid cycle . It does this by inhibiting the transport of citrate into mitochondria and its breakdown by aconitase . Aconitase is an enzyme that catalyzes the isomerization of citrate to isocitrate in the citric acid cycle. By blocking this step, this compound disrupts the cycle, leading to a decrease in ATP production and an increase in citrate concentration.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle . The disruption of this cycle leads to a decrease in the production of ATP, which is the main source of energy for cellular processes. This can lead to a variety of downstream effects, including energy depletion in cells, disruption of cellular functions, and ultimately cell death.

Pharmacokinetics

Given its high water solubility , it can be inferred that this compound is likely to be rapidly absorbed and distributed throughout the body following ingestion. Its mode of action suggests that it is metabolized into fluoroacetic acid, which disrupts the citric acid cycle .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of energy production. By inhibiting the citric acid cycle, this compound causes a decrease in ATP production . This energy depletion can disrupt various cellular functions and lead to cell death. This compound is highly toxic and was formerly used as a rodenticide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its high water solubility suggests that it can be easily distributed in the environment, potentially affecting a wide range of organisms.

Biochemical Analysis

Biochemical Properties

Fluoroacetamide plays a significant role in biochemical reactions by disrupting the citric acid cycle. It is metabolized to fluoroacetate, which then forms fluorocitrate. Fluorocitrate inhibits aconitase, an enzyme crucial for the citric acid cycle, leading to the accumulation of citrate and the cessation of cellular respiration . This inhibition affects various enzymes and proteins involved in energy production, ultimately leading to cellular toxicity.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It inhibits the citric acid cycle, leading to a decrease in ATP production, which is essential for cellular functions. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The accumulation of citrate due to aconitase inhibition disrupts normal cellular functions and can lead to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to fluoroacetate, which is then metabolized to fluorocitrate. Fluorocitrate acts as a “suicide” substrate for aconitase, binding irreversibly and inhibiting its activity . This inhibition prevents the conversion of citrate to isocitrate, halting the citric acid cycle and leading to the accumulation of citrate. The disruption of the citric acid cycle results in decreased ATP production and cellular toxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound is stable and exerts its toxic effects by inhibiting the citric acid cycle. Over time, it degrades into less toxic compounds. Long-term exposure to this compound can lead to chronic toxicity, affecting cellular functions and leading to cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it causes mild toxicity, while at high doses, it can be lethal. The threshold for toxicity is relatively low, and even small amounts can cause significant adverse effects. High doses of this compound can lead to severe metabolic disruption, organ failure, and death .

Metabolic Pathways

This compound is involved in the metabolic pathway of the citric acid cycle. It is metabolized to fluoroacetate, which then forms fluorocitrate. Fluorocitrate inhibits aconitase, leading to the accumulation of citrate and the disruption of the citric acid cycle. This inhibition affects metabolic flux and metabolite levels, leading to cellular toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It is highly soluble in water, allowing it to easily penetrate cell membranes. Once inside the cell, it is metabolized to fluoroacetate and then to fluorocitrate, which accumulates in the mitochondria and inhibits aconitase .

Subcellular Localization

This compound and its metabolites are primarily localized in the mitochondria, where they exert their toxic effects. The targeting of this compound to the mitochondria is facilitated by its conversion to fluoroacetate and then to fluorocitrate, which specifically inhibits mitochondrial aconitase. This localization disrupts mitochondrial function and leads to cellular toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoroacetamide can be synthesized through the reaction of fluoroacetic acid with ammonia. The reaction typically involves the following steps:

    Fluoroacetic Acid Preparation: Fluoroacetic acid is prepared by the fluorination of acetic acid.

    Amidation: Fluoroacetic acid is then reacted with ammonia to form this compound. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Fluoroacetamide undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to fluoroacetic acid and ammonia in the presence of water.

    Substitution Reactions: The fluorine atom in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Scientific Research Applications

Fluoroacetamide has several scientific research applications, including:

Comparison with Similar Compounds

  • Chloroacetamide
  • Bromoacetamide
  • Iodoacetamide
  • Fluoroacetic Acid
  • Acetamide

Fluoroacetamide’s high toxicity and specific mechanism of action make it a valuable compound for scientific research and industrial applications, despite its hazardous nature.

Properties

IUPAC Name

2-fluoroacetamide
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InChI

InChI=1S/C2H4FNO/c3-1-2(4)5/h1H2,(H2,4,5)
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InChI Key

FVTWJXMFYOXOKK-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)N)F
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Molecular Formula

C2H4FNO, Array
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DSSTOX Substance ID

DTXSID2034255
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Molecular Weight

77.06 g/mol
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Physical Description

Fluoroacetamide is a colorless crystalline powder. Used as a rodenticide. Highly toxic., Colorless or white solid; [HSDB] Fine faintly brown crystals; [MSDSonline], COLOURLESS CRYSTALLINE POWDER.
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Boiling Point

Sublimes on heating (EPA, 1998), Sublimes
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Solubility

Freely sol in water, sol in acetone; sparingly sol in chloroform, Moderately sol in ethanol; sparingly sol in aliphatic and aromatic hydrocarbons, Solubility in water: very good
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Vapor Pressure

0.99 [mmHg]
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Mechanism of Action

FLUOROACETATE PRODUCES ITS TOXIC ACTION BY INHIBITING THE CITRIC ACID CYCLE. THE FLUORINE SUBSTITUTED ACETATE BECOMES INCORPORATED, AS A NORMAL ACETATE, INTO FLUOROACETYL COENZYME A, WHICH CONDENSES WITH OXALOACETATE TO FORM FLUOROCITRATE. FLUOROCITRATE INHIBITS THE ENZYME ACONITASE & THEREBY INHIBITS THE CONVERSION OF CITRATE TO ISOCITRATE. AS A RESULT THERE IS AN ACCUMULATION OF LARGE QUANTITIES OF CITRATE IN THE TISSUE, & THE CYCLE IS BLOCKED. ... THE HEART & CNS ARE THE MOST CRITICAL TISSUES INVOLVED IN POISONING BY GENERAL INHIBITION OF OXIDATIVE ENERGY METABOLISM. /FLUOROACETATE/, FLUOROACETAMIDE ... /IS/ TOXIC TO MAMMALS PRESUMABLY BECAUSE OF METABOLIC ... /HYDROLYSIS/ TO FLUOROACETATE., Moderately fast-acting rodenticide which is less likely to lead to poison shyness because of sublethal dosing. It acts chiefly on the heart, with secondary effects on CNS.
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Impurities

Sometimes colored with black dye, nigrosine.
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Color/Form

Colorless crystalline powder, White...solid

CAS No.

640-19-7
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Melting Point

225 to 228 °F (EPA, 1998), 108 °C, 107 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Fluoroacetamide
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